molecular formula C21H19F3N2O5 B555326 L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt CAS No. 108321-84-2

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt

Cat. No. B555326
M. Wt: 436,39 g/mole
InChI Key: TWTCFDQXNADDLQ-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is a water-soluble substituted phenylalanine derivative . It has a CAS Number of 108321-84-2 and a molecular weight of 435.38 . The IUPAC name is (S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide, 2,2,2-trifluoroacetate salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 .

Scientific Research Applications

“L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt” is a biochemical compound with the molecular formula C21H19F3N2O5 . It’s often used as a substrate in various enzymatic reactions .

  • L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt : This compound is a fluorogenic substrate for aminopeptidase that yields a blue fluorescent solution. It’s useful in differentiating gram-positive bacteria from gram-negative bacteria.
  • L-Methionine 7-amido-4-methylcoumarin trifluoroacetate salt : This compound and its analogues may be used to study the kinetics of methionine aminopeptidase (hMetAP2). It may be used with other substrates to assess the specificity of various aminopeptidases.

properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTCFDQXNADDLQ-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584965
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate

CAS RN

108321-84-2
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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